1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea
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Overview
Description
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a unique structure with an oxan-4-yl group and a propan-2-yl urea moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the oxan-4-yl group. The final step involves the addition of the propan-2-yl urea moiety. Reaction conditions may vary, but common methods include the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea can be compared with other pyrazole derivatives, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Studied for its anti-tubercular potential.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9(2)14-12(17)15-10-7-13-16(8-10)11-3-5-18-6-4-11/h7-9,11H,3-6H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHGXIUZQUIDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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